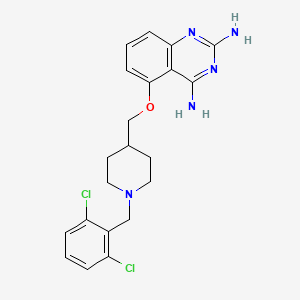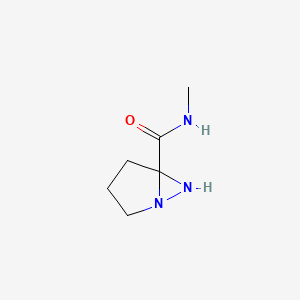
Avocadoextract
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Persea americana. This extract is rich in vitamins, minerals, and antioxidants, making it a popular ingredient in various health and beauty products. The extraction process typically involves either cold press extraction, which produces a thick, green oil, or heat extraction, which yields a clear, yellow oil . Avocadoextract is known for its numerous health benefits, including anti-inflammatory properties and potential weight management support .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Avocadoextract primarily involves mechanical extraction methods. The two main techniques are cold press extraction and heat extraction. Cold press extraction is preferred for its ability to retain more nutrients, producing a nutritionally richer oil . In this method, the avocado pulp is pressed to extract the oil without the use of heat, preserving its beneficial compounds.
Industrial Production Methods: In industrial settings, this compound is produced using advanced extraction techniques such as solvent extraction and centrifugation. Solvent extraction involves using organic solvents like hexane or acetone to separate the oil from the avocado pulp . Centrifugation, on the other hand, uses high-speed spinning to separate the oil from the pulp based on density differences . These methods ensure high yield and quality of the extract.
Análisis De Reacciones Químicas
Types of Reactions: Avocadoextract undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of monounsaturated fats, such as oleic acid, makes it susceptible to oxidation, which can be mitigated by antioxidants present in the extract .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. These reactions typically occur under mild conditions to preserve the integrity of the extract’s beneficial compounds .
Major Products Formed: The major products formed from these reactions include oxidized fatty acids and reduced forms of bioactive compounds. These products retain the health benefits of the original extract while enhancing its stability and shelf life .
Aplicaciones Científicas De Investigación
Avocadoextract has a wide range of scientific research applications across various fields:
Chemistry: In chemistry, this compound is studied for its antioxidant properties and potential use in green chemistry applications. Its bioactive compounds can be used as natural preservatives and stabilizers in chemical formulations .
Biology: In biological research, this compound is explored for its anti-inflammatory and antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and reduce inflammation in biological tissues .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It has been found to support cardiovascular health, improve skin conditions, and aid in weight management . Its anti-inflammatory properties make it a candidate for treating conditions like arthritis and other inflammatory diseases .
Industry: In the industrial sector, this compound is used in the production of cosmetics, dietary supplements, and functional foods. Its rich nutrient profile makes it a valuable ingredient in skincare products, hair care formulations, and health supplements .
Mecanismo De Acción
The mechanism of action of Avocadoextract involves its bioactive compounds interacting with various molecular targets and pathways. The antioxidants in the extract neutralize free radicals, reducing oxidative stress and preventing cellular damage . The anti-inflammatory compounds inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation . Additionally, the healthy fats in the extract support cardiovascular health by improving lipid profiles and reducing cholesterol levels .
Comparación Con Compuestos Similares
- Olive oil extract
- Coconut oil extract
- Almond oil extract
Each of these extracts has its own unique properties and applications, but Avocadoextract is particularly valued for its comprehensive health benefits and versatility in various applications .
Propiedades
Número CAS |
84695-98-7 |
|---|---|
Peso molecular |
0 |
Sinónimos |
Avocadoextract |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




